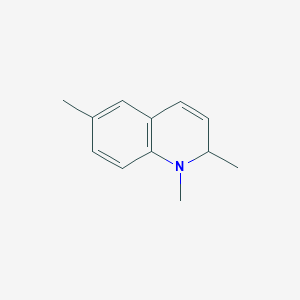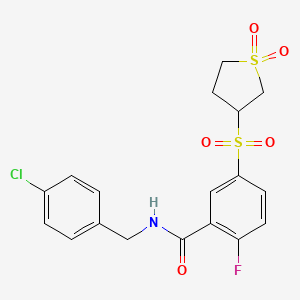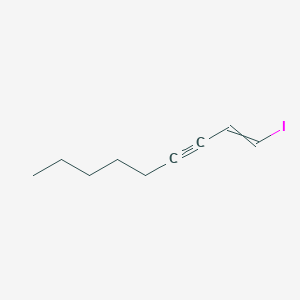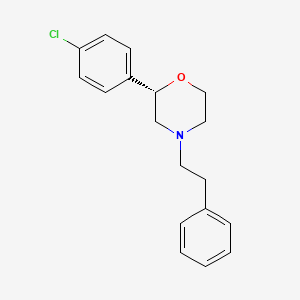
Quinoline, 1,2-dihydro-1,2,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2-dihydro-1,2,6-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a quinoline core with three methyl groups attached at the 1, 2, and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2-dihydro-1,2,6-trimethyl- typically involves the condensation of aniline with acetone. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures, typically around 150-165°C, to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of Quinoline, 1,2-dihydro-1,2,6-trimethyl- is carried out using large-scale reactors equipped with efficient cooling and heating systems to maintain the required reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Quinoline, 1,2-dihydro-1,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
科学研究应用
Quinoline, 1,2-dihydro-1,2,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Quinoline, 1,2-dihydro-1,2,6-trimethyl- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl groups.
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with an ethoxy group at the 6 position.
Uniqueness
Quinoline, 1,2-dihydro-1,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
属性
CAS 编号 |
918532-75-9 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
1,2,6-trimethyl-2H-quinoline |
InChI |
InChI=1S/C12H15N/c1-9-4-7-12-11(8-9)6-5-10(2)13(12)3/h4-8,10H,1-3H3 |
InChI 键 |
CCGAGYPMCOITJX-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CC2=C(N1C)C=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)

![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)

![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)

![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)



